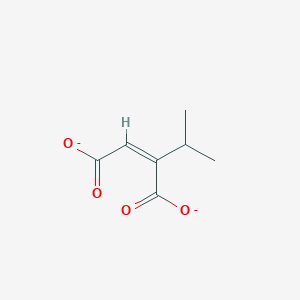

2-Isopropylmaleate(2-)

Description

Overview of Branched-Chain Amino Acid Biosynthesis in Prokaryotes, Fungi, Plants, and Archaea

The branched-chain amino acids (BCAAs)—leucine, valine, and isoleucine—are critical for life, primarily serving as fundamental building blocks for proteins. portlandpress.compressbooks.pub Their synthesis is an elegant example of metabolic efficiency, where interconnected pathways utilize a common set of enzymes for several steps. nih.govnih.gov These biosynthetic routes are found in bacteria, archaea, fungi, and plants, which can produce BCAAs de novo. nih.govasm.org In contrast, animals lack the necessary enzymatic machinery and must obtain these essential amino acids through their diet. wikipedia.org

The biosynthesis of valine and isoleucine occurs through parallel pathways that share a set of four enzymes. nih.govnih.gov The synthesis of isoleucine begins with the amino acid threonine, whereas the production of valine and leucine starts with pyruvate. pressbooks.pubunl.edu

Commonalities: The initial steps for valine and the later steps for isoleucine synthesis converge, utilizing the same enzymatic machinery. The key shared enzymes include:

Acetohydroxyacid synthase (AHAS) , also known as acetolactate synthase (ALS). pressbooks.pubunl.edu

Ketol-acid reductoisomerase (KARI) . nih.gov

Dihydroxyacid dehydratase (DHAD) . nih.gov

Branched-chain aminotransferase (BCAT) , which catalyzes the final transamination step to produce valine and isoleucine. nih.govresearchgate.net

Divergences: The primary divergence occurs at the initial substrate and the final steps. Isoleucine synthesis is initiated by threonine deaminase , an enzyme not involved in the valine or leucine pathways. nih.gov The most significant divergence for leucine biosynthesis occurs after the formation of α-ketoisovalerate, the direct precursor to valine. portlandpress.combiologyonline.com Instead of being transaminated to valine, α-ketoisovalerate is rerouted into the leucine-specific branch. This branch involves a three-step sequence that elongates the carbon chain. nih.gov

| Pathway Step | Isoleucine Biosynthesis | Valine Biosynthesis | Leucine Biosynthesis |

| Initial Substrate | Threonine | Pyruvate | α-Ketoisovalerate (from Valine pathway) |

| First Enzyme | Threonine deaminase | Acetohydroxyacid synthase | α-Isopropylmalate synthase |

| Key Intermediate | α-Aceto-α-hydroxybutyrate | α-Acetolactate | 2-Isopropylmalate |

| Shared Enzymes | AHAS, KARI, DHAD, BCAT | AHAS, KARI, DHAD, BCAT | BCAT (final step) |

| Unique Enzymes | Threonine deaminase | - | α-Isopropylmalate synthase, Isopropylmalate isomerase, 3-Isopropylmalate dehydrogenase |

Identification of 2-Isopropylmalate(2-) as a Key Intermediate in the Leucine Biosynthetic Pathway

The compound 2-isopropylmalate(2-), also referred to as α-isopropylmalate (α-IPM), is the product of the first committed step in the leucine-specific biosynthetic pathway. proteopedia.orgtandfonline.com Its formation from α-ketoisovalerate and acetyl-CoA is catalyzed by the enzyme α-isopropylmalate synthase (LeuA) . proteopedia.org This reaction represents the crucial branch point that diverts the flow of metabolites away from valine synthesis and dedicates it to the production of leucine. portlandpress.com Following its synthesis, 2-isopropylmalate is isomerized to 3-isopropylmalate by the enzyme isopropylmalate isomerase . nih.govresearchgate.net This isomerization is a critical step that prepares the molecule for the subsequent oxidative decarboxylation.

The role of isopropylmalate compounds as intermediates in leucine biosynthesis was elucidated through foundational biochemical studies. Research published as early as 1962 provided direct evidence for the involvement of both 2-isopropylmalate and 3-isopropylmalate in the pathway. acs.org Subsequent work in the 1960s further detailed the enzymatic steps, including the isomerization of β-carboxy-β-hydroxyisocaproate (an alternative name for an isopropylmalate isomer) and its conversion to α-ketoisocaproate, the final precursor to leucine. acs.org These pioneering studies, often using microorganisms like Neurospora crassa and Saccharomyces cerevisiae, were instrumental in piecing together the sequence of reactions and identifying the specific molecules involved. nih.gov The identification of leucine auxotrophic mutants that accumulated these intermediates was a key strategy in confirming their position in the pathway. nih.govasm.org

Significance of Leucine Biosynthesis for Cellular Function and Homeostasis

The ability to synthesize leucine is vital for the organisms that possess this pathway, impacting cellular function far beyond its role as a protein constituent.

Protein Synthesis and Growth : As an essential amino acid, leucine is indispensable for the synthesis of proteins, which are fundamental to virtually all cellular processes. pressbooks.pub The availability of leucine directly influences the rate of protein synthesis and, consequently, cell growth and proliferation. nih.govphysiology.org

Metabolic Regulation and Signaling : Leucine acts as a potent signaling molecule, most notably in regulating the mammalian target of rapamycin (mTOR) signaling pathway . nih.govresearchgate.netresearchgate.net The mTOR pathway is a master regulator of cell growth, metabolism, and survival. physiology.org Leucine's activation of mTORC1 (mTOR complex 1) promotes protein synthesis and can influence other metabolic processes like lipid metabolism. nih.govmetwarebio.com In fungi, the pathway intermediate α-isopropylmalate, in conjunction with the transcription factor Leu3p, acts as a signal to regulate the expression of genes involved in amino acid biosynthesis. nih.govnih.gov This highlights a sophisticated feedback loop where an intermediate of the pathway controls its own flow.

Cellular Homeostasis and Stress Response : The biosynthesis of BCAAs is crucial for maintaining amino acid homeostasis, especially during periods of nutrient limitation. physiology.org In pathogenic fungi and bacteria, the ability to synthesize leucine is often linked to virulence and the ability to adapt to the nutrient-scarce environment of a host. tandfonline.combiorxiv.org The synthesis of BCAAs is also coupled to the cell cycle, with leucine synthesis increasing during the G1 phase, linking metabolic status directly to cell division decisions. embopress.org

Target for Antimicrobials and Herbicides : The absence of the leucine biosynthetic pathway in animals makes its enzymes attractive targets for the development of new drugs and herbicides. ebi.ac.uknih.gov Inhibiting enzymes like acetolactate synthase or α-isopropylmalate synthase can selectively kill plants, fungi, or bacteria without harming mammals. pressbooks.pubtandfonline.com This has been a successful strategy in agriculture and is an active area of research for new antifungal and antibacterial therapies. tandfonline.com

Propriétés

Formule moléculaire |

C7H8O4-2 |

|---|---|

Poids moléculaire |

156.14 g/mol |

Nom IUPAC |

(Z)-2-propan-2-ylbut-2-enedioate |

InChI |

InChI=1S/C7H10O4/c1-4(2)5(7(10)11)3-6(8)9/h3-4H,1-2H3,(H,8,9)(H,10,11)/p-2/b5-3- |

Clé InChI |

NJMGRJLQRLFQQX-HYXAFXHYSA-L |

SMILES isomérique |

CC(C)/C(=C/C(=O)[O-])/C(=O)[O-] |

SMILES canonique |

CC(C)C(=CC(=O)[O-])C(=O)[O-] |

Origine du produit |

United States |

Enzymatic Formation of 2-isopropylmalate 2- : 2-isopropylmalate Synthase Ec 2.3.3.13

Catalytic Mechanism and Reaction Thermodynamics

The reaction catalyzed by 2-isopropylmalate synthase is a reversible conversion, though it proceeds forward in the biosynthetic pathway toward leucine. proteopedia.org The enzyme requires a divalent metal ion, such as Mg²⁺ or Mn²⁺, for its activity, as well as a monovalent cation like K⁺. wikipedia.orggenome.jp

The core chemical transformation is an aldol-type condensation reaction. dntb.gov.uaresearchgate.netnih.gov In this process, 2-isopropylmalate synthase transfers the acetyl group from acetyl-CoA to the keto-carbon of 3-methyl-2-oxobutanoate (also known as α-ketoisovalerate). uniprot.orgresearchgate.net This condensation forms 3-carboxy-3-hydroxy-4-methylpentanoate, the chemical name for 2-isopropylmalate. uniprot.orguniprot.org The reaction is analogous to the one catalyzed by citrate synthase in the citric acid cycle. researchgate.net

The enzyme exhibits specificity for its substrates, primarily utilizing acetyl-CoA as the acyl donor. uniprot.org It can act on a limited range of small α-keto acids in addition to its primary substrate, 3-methyl-2-oxobutanoate. uniprot.orgdntb.gov.ua

Table 1: Kinetic Parameters of 2-Isopropylmalate Synthase from Various Organisms

| Organism | Substrate | K_m (μM) | k_cat (s⁻¹) | V_max (μmol/min/g) | Source |

|---|---|---|---|---|---|

| Mycobacterium tuberculosis | 3-methyl-2-oxobutanoate | 24.6 | - | - | uniprot.org |

| Acetyl-CoA | 243.5 | - | - | uniprot.org | |

| Arabidopsis thaliana (IPMS2) | 2-oxoisovalerate | 279 | 2.3 | 2200 | uniprot.org |

| Acetyl-CoA | 16 | 1.9 | 1800 | uniprot.org | |

| Arabidopsis thaliana (IPMS1) | Acetyl-CoA | 45 | - | ~2000 | nih.gov |

| Alcaligenes eutrophus (IPMS1) | 2-oxoisovalerate | ~300 | - | ~2000 | dntb.gov.ua |

| Acetyl-CoA | 45 | - | - | dntb.gov.ua | |

| Alcaligenes eutrophus (IPMS2) | 2-oxoisovalerate | ~300 | - | ~2000 | dntb.gov.ua |

Note: Kinetic parameters can vary based on assay conditions.

The complete reaction is as follows: Acetyl-CoA + 3-methyl-2-oxobutanoate + H₂O ⇌ (2S)-2-isopropylmalate + CoA + H⁺ wikipedia.orguniprot.orgebi.ac.uk

Aldol-Type Condensation of Acetyl-CoA and 3-Methyl-2-oxobutanoate (α-Ketoisovalerate)

Enzyme Structure and Architecture of 2-Isopropylmalate Synthase (IPMS)

The structure of IPMS is complex, featuring multiple domains and varying quaternary structures that are fundamental to its catalytic activity and regulatory mechanisms. proteopedia.orgnih.gov

Quaternary Structure: Dimeric and Tetrameric Forms Across Organisms

2-isopropylmalate synthase can exist as either a dimer or a tetramer, depending on the organism. ebi.ac.uk For instance, in Mycobacterium tuberculosis, the enzyme is a homodimer. nih.govoup.com In the plant Arabidopsis thaliana, two isoforms exist; IPMS1 is a dimer while IPMS2 is a tetramer. dntb.gov.uanih.gov Similarly, two distinct IPMS enzymes in Alcaligenes eutrophus were found to have dimeric and tetrameric structures. dntb.gov.ua The quaternary structure is linked to the enzyme's allosteric regulation by leucine. oup.com

Domain Organization: Catalytic and Regulatory Domains

Each monomer of IPMS is typically organized into two principal domains: an N-terminal catalytic domain and a C-terminal regulatory domain. proteopedia.orgoup.comresearchgate.net These major domains are connected by a flexible linker region, which is sometimes described as being composed of smaller subdomains. proteopedia.orgnih.gov The enzyme often adopts a domain-swapped arrangement where the regulatory and accessory domains of one monomer interact with the catalytic domain of the adjacent monomer in the dimer. uniprot.orgnih.gov

The N-terminal domain is responsible for catalysis. proteopedia.orgoup.com It characteristically folds into an (α/β)₈ barrel, also known as a TIM barrel conformation. proteopedia.orguniprot.orguniprot.orgoup.com This catalytic domain contains the active site, which binds the substrates and a required divalent metal ion, such as Zn²⁺ or Mn²⁺. proteopedia.orguniprot.orguniprot.org This TIM barrel structure is a common feature among enzymes in the DRE-TIM metallolyase superfamily, to which IPMS belongs. acs.org

Table 2: Chemical Compounds Mentioned

| Compound Name | Synonym(s) | Role/Note |

|---|---|---|

| 2-Isopropylmalate(2-) | (2S)-2-isopropylmalate; 3-carboxy-3-hydroxy-4-methylpentanoate; α-isopropylmalate | Product of the IPMS-catalyzed reaction |

| Acetyl-CoA | Acetyl-coenzyme A | Substrate (acyl donor) |

| 3-Methyl-2-oxobutanoate | α-Ketoisovalerate; 2-ketoisovalerate; 2-oxoisovalerate | Substrate (acyl acceptor) |

| Coenzyme A | CoA | Product (released from acetyl-CoA) |

| Water | H₂O | Substrate (for hydrolysis) |

| Leucine | L-leucine | End-product of the biosynthetic pathway; allosteric inhibitor of IPMS |

| Magnesium ion | Mg²⁺ | Divalent cation cofactor |

| Manganese ion | Mn²⁺ | Divalent cation cofactor |

| Potassium ion | K⁺ | Monovalent cation activator |

| Zinc ion | Zn²⁺ | Divalent metal ion found in some crystal structures |

| Citrate | Mentioned in a crystal structure complex | |

| Pyruvate | A related α-keto acid | |

| α-Ketovalerate | A related α-keto acid | |

| α-Ketobutyrate | A related α-keto acid | |

| Glyoxylate | A related α-keto acid | |

| 2-Oxohexanoate | A related α-keto acid | |

| 4-Methylthio-2-oxobutyrate | Substrate for a related reaction | |

| 3-Hydroxy-3-methylglutaryl-CoA | HMG-CoA | Substrate of a related enzyme |

C-Terminal Regulatory Domain

A key feature of 2-isopropylmalate synthase is its C-terminal regulatory domain. This domain is responsible for the allosteric feedback inhibition of the enzyme by the end-product of the pathway, L-leucine. biorxiv.orgoup.com The binding of leucine to this domain, which is located at the dimer interface, modulates the enzyme's activity to maintain leucine homeostasis. oup.comuniprot.org

In plants, the C-terminal domain is critical for this feedback regulation. oup.com Studies on Arabidopsis thaliana have shown that removal of this domain eliminates leucine inhibition without otherwise affecting the enzyme's catalytic activity. biorxiv.org However, in some bacteria, such as Neisseria meningitidis and Mycobacterium tuberculosis, the C-terminal domain is not only involved in regulation but also contributes to the enzyme's catalytic efficiency and thermostability. biorxiv.orguniprot.org Removal of this domain in these organisms leads to a significant reduction in IPMS activity. biorxiv.orgnih.gov This suggests a more complex role for the C-terminal domain in these species, where it is crucial for maintaining the proper conformation for substrate binding and catalysis. nih.gov

Active Site Characterization and Substrate Binding

The active site of 2-isopropylmalate synthase is located within the N-terminal catalytic domain, which typically adopts a (β/α)8 TIM barrel fold. proteopedia.orguniprot.org This domain harbors the binding sites for the substrates, 3-methyl-2-oxobutanoate and acetyl-CoA, as well as a divalent metal ion that is essential for catalysis. proteopedia.orguniprot.org

The binding of substrates to the active site is a highly specific process. The enzyme shows a preference for small α-keto acids. uniprot.org While the primary substrate is 3-methyl-2-oxobutanoate, the enzyme can also act on other small α-keto acids like pyruvate, α-ketovalerate, and α-ketobutyrate, albeit with lower efficiency. uniprot.org However, it exclusively utilizes acetyl-CoA as the acyl donor. uniprot.org

Interestingly, studies have shown that the removal of the C-terminal regulatory domain can disrupt functional substrate binding, even though the truncated enzyme may still be able to bind the substrate α-ketoisovalerate. nih.gov This indicates that the regulatory domain plays a role in ensuring the correct positioning of substrates within the active site for the catalytic reaction to occur. nih.gov In the absence of the C-terminal domain in Brassica juncea, a leucine pathway intermediate, α-ketoisocaproate, was found to compete with the native substrate for the active site. oup.com

Conformational Dynamics and Ligand-Induced Changes

The function of 2-isopropylmalate synthase is intricately linked to its conformational dynamics. The binding of ligands, both substrates and the allosteric inhibitor leucine, induces conformational changes that are essential for catalysis and regulation. nih.gov The enzyme exists as a homodimer, and crystal structures have revealed a notable asymmetry in the domain arrangement of each monomer. researchgate.net

Molecular dynamics simulations have shown that the binding of the substrate α-ketoisovalerate and the inhibitor leucine leads to distinct conformational changes in the enzyme. nih.gov While crystal structures of the Mycobacterium tuberculosis IPMS did not show significant conformational changes upon ligand binding, solution-phase experiments have indicated shifts in the conformational equilibria of certain regions, particularly in a subdomain associated with leucine binding. nih.govresearchgate.net These dynamic changes are crucial for the allosteric regulation of the enzyme's activity. nih.gov It is proposed that the C-terminal regulatory domain is vital for facilitating the necessary protein dynamics for efficient catalysis. nih.gov

Cofactor Requirements and Metal Ion Dependence

The catalytic activity of 2-isopropylmalate synthase is dependent on the presence of specific metal ions.

Divalent Metal Ions (e.g., Mn²⁺, Mg²⁺)

All known 2-isopropylmalate synthase enzymes require a divalent metal ion for their activity. canterbury.ac.nz The most effective activators are typically magnesium (Mg²⁺) and manganese (Mn²⁺). wikipedia.orgnih.gov For instance, the enzyme from Mycobacterium tuberculosis shows the highest activity with Mg²⁺ and Mn²⁺. wikipedia.org Similarly, the IPMS enzymes from Arabidopsis thaliana are dependent on millimolar concentrations of Mg²⁺ for optimal activity, with Mn²⁺ being able to substitute for it, albeit resulting in about 50% of the activity. nih.gov In contrast, the enzyme from Neisseria meningitidis is strongly activated by Co²⁺ and Mn²⁺, and weakly activated by Mg²⁺, Cd²⁺, Ni²⁺, and Zn²⁺. uniprot.org Interestingly, while zinc (Zn²⁺) was initially thought to be the catalytic metal in some cases, it has been shown to be an inhibitor of the M. tuberculosis enzyme. wikipedia.orgnih.gov

Monovalent Cation Activation

In addition to divalent metal ions, some 2-isopropylmalate synthases are also activated by monovalent cations. wikipedia.org The enzyme from Mycobacterium tuberculosis requires a monovalent cation for optimal activity, with potassium (K⁺) being the most effective activator. wikipedia.orgnih.gov Kinetic studies suggest that K⁺ likely acts as an allosteric activator, with part of its effect being exerted through the catalytic divalent metal. nih.gov The requirement for K⁺ has also been noted for other IPMS enzymes. genome.jp

Enzyme Kinetics and Substrate Specificity

The kinetic properties of 2-isopropylmalate synthase vary between different organisms. For the enzyme from Neisseria meningitidis, the Michaelis constant (K_m) for 3-methyl-2-oxobutanoate is 30 µM and for acetyl-CoA is 35 µM. uniprot.org The catalytic rate constant (k_cat) for the reaction with 3-methyl-2-oxobutanoate is 13 sec⁻¹. uniprot.org

The enzyme exhibits specificity for its substrates. While its primary role is in leucine biosynthesis, some IPMS enzymes can catalyze reactions with other 2-oxo acids. For example, the enzymes from Arabidopsis thaliana can accept 2-oxo acid substrates ranging from glyoxylate to 2-oxohexanoate. nih.gov The enzyme from Sulfolobus acidocaldarius also shows low citramalate synthase activity, using pyruvate as a substrate. uniprot.org However, the specificity for acetyl-CoA as the acyl donor is generally high. uniprot.org

The following table summarizes the kinetic parameters for 2-isopropylmalate synthase from different sources:

| Enzyme Source | Substrate | K_m (µM) | k_cat (sec⁻¹) |

| Neisseria meningitidis | 3-methyl-2-oxobutanoate | 30 | 13 |

| Neisseria meningitidis | acetyl-CoA | 35 | - |

| Neisseria meningitidis | 2-oxobutanoate | 620 | 3.4 |

| Neisseria meningitidis | 3-methyl-2-oxopentanoate | 280 | 0.027 |

| Arabidopsis thaliana (IPMS1) | acetyl-CoA | 45 | - |

| Arabidopsis thaliana (IPMS2) | acetyl-CoA | 16 | 1.9 |

| Arabidopsis thaliana (IPMS2) | 2-oxoisovalerate | ~300 | 2.3 |

Michaelis-Menten Parameters for Key Substrates

The kinetic properties of 2-isopropylmalate synthase, including the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), have been characterized in various organisms. These parameters provide insight into the enzyme's affinity for its substrates and its catalytic efficiency. The primary substrates for this enzyme are acetyl-CoA and 3-methyl-2-oxobutanoate. wikipedia.org

In the plant Arabidopsis thaliana, two isoforms of the enzyme, IPMS1 and IPMS2, exhibit similar Km values for 2-oxoisovalerate but differ in their affinity for acetyl-CoA. nih.govnih.gov The Km for acetyl-CoA is 45 µM for IPMS1 and 16 µM for IPMS2. nih.govoup.com Both isoforms have a Km of approximately 300 µM for 2-oxoisovalerate and a Vmax of about 2 x 10³ µmol min⁻¹ g⁻¹. nih.govoup.com

For the enzyme from Mycobacterium tuberculosis, the Km values for 3-methyl-2-oxobutanoate and acetyl-CoA have been reported as 24.6 µM and 243.5 µM, respectively. uniprot.org Another study on the same organism reported a Km of 12 µM for 3-methyl-2-oxobutanoate and 136 µM for acetyl-CoA. uniprot.org The Vmax for 3-methyl-2-oxobutanoate was determined to be 0.8 µmol/min/mg. uniprot.org

Below are interactive tables summarizing the Michaelis-Menten parameters for 2-isopropylmalate synthase from different sources.

| Enzyme Isoform | Substrate | Km (µM) | Vmax (µmol min⁻¹ g⁻¹) | Reference |

|---|---|---|---|---|

| IPMS1 | 2-Oxoisovalerate | ~300 | ~2 x 10³ | nih.govnih.govoup.com |

| IPMS1 | Acetyl-CoA | 45 | Not specified | nih.govnih.govoup.com |

| IPMS2 | 2-Oxoisovalerate | ~300 (279) | ~2 x 10³ (2200) | nih.govnih.govoup.comuniprot.org |

| IPMS2 | Acetyl-CoA | 16 | 1800 | nih.govoup.comuniprot.org |

| Substrate | Km (µM) | Vmax | Reference |

|---|---|---|---|

| 3-Methyl-2-oxobutanoate | 24.6 | 0.8 µmol/min/mg | uniprot.org |

| Acetyl-CoA | 243.5 | Not specified | uniprot.org |

| 3-Methyl-2-oxobutanoate | 12 | Not specified | uniprot.org |

| Acetyl-CoA | 136 | Not specified | uniprot.org |

pH Optimum and Environmental Considerations

The catalytic activity of 2-isopropylmalate synthase is significantly influenced by the pH of its environment. Research across different organisms consistently indicates that this enzyme functions optimally under alkaline conditions. ebi.ac.uk For the isoforms from Arabidopsis thaliana (IPMS1 and IPMS2), a broad pH optimum around 8.5 has been reported. nih.govnih.govoup.com Similarly, the enzyme from Mycobacterium tuberculosis and the chloroplastic synthase in Arabidopsis thaliana (IPMS2) also exhibit an optimal pH of 8.5. uniprot.orguniprot.org In the fungus Mortierella alpina, the enzyme activity was optimal in a pH range of 7.0 to 9.5, with specific activity determined in a buffer at pH 8.0. mdpi.com

In addition to pH, the activity of 2-isopropylmalate synthase is dependent on the presence of specific metal ions, which act as cofactors. The enzyme generally requires a divalent metal ion for its function. proteopedia.org In Mycobacterium tuberculosis, the highest activity is achieved with magnesium (Mg²⁺) or manganese (Mn²⁺) ions. wikipedia.org The enzyme from Arabidopsis thaliana also utilizes Mg²⁺ as a cofactor. nih.govoup.com Furthermore, monovalent cations are also important for activation, with potassium (K⁺) being identified as a requirement or the best activator for the enzymes from various sources, including M. tuberculosis and as noted in the IUBMB enzyme database. wikipedia.orgqmul.ac.ukgenome.jp Conversely, zinc (Zn²⁺) has been shown to be an inhibitor of the M. tuberculosis enzyme. wikipedia.org

Regulation of 2-isopropylmalate Synthase Activity

Role of Enzyme Activators in Pathway Regulation

The catalytic activity of 2-isopropylmalate synthase is dependent on the presence of specific metal cations, which act as crucial activators. wikipedia.orgproteopedia.org The enzyme generally requires both a monovalent and a divalent cation for maximal activity. wikipedia.orgnih.gov

Monovalent Cations : Potassium (K+) has been identified as the most effective monovalent cation activator for IPMS from Mycobacterium tuberculosis and is considered the likely physiological activator. wikipedia.orggenome.jpnih.gov K+ appears to function as an allosteric activator, with some of its effect being exerted through the catalytic divalent metal ion. nih.govnih.gov

Divalent Cations : IPMS exhibits broad specificity for divalent metal ions, but magnesium (Mg2+) and manganese (Mn2+) yield the highest levels of activity. wikipedia.orgproteopedia.orgnih.gov Conversely, zinc (Zn2+), which was initially thought to be the catalytic metal based on some structural data, has been shown to be a potent inhibitor of the enzyme with submicromolar affinity. wikipedia.orgnih.gov

Genetic and Transcriptional Regulation of leuA Genes

The synthesis of 2-isopropylmalate synthase is regulated at the genetic and transcriptional level, ensuring that the enzyme is produced only when needed. The gene encoding IPMS is known as leuA. proteopedia.orguniprot.orguni-goettingen.de

In bacteria such as Bacillus subtilis, the leuA gene is part of a larger operon, the ilv-leu operon, which includes genes for the biosynthesis of other branched-chain amino acids. nih.gov The expression of this operon is controlled by the T-box transcription antitermination system, which responds directly to the availability of leucine. nih.gov Additionally, global transcriptional regulators like CodY, which senses the nutritional state of the cell, also control the ilv-leu operon. uni-goettingen.denih.gov

In the yeast Saccharomyces cerevisiae, the LEU4 gene is the primary gene encoding IPMS. ymdb.cayeastgenome.org Its transcription is regulated by the Leu3p protein, a transcription factor. yeastgenome.orgresearchgate.net The activity of Leu3p is modulated by α-isopropylmalate, an intermediate in the leucine biosynthetic pathway. yeastgenome.orgresearchgate.net In the presence of this intermediate, Leu3p acts as a transcriptional activator, while in its absence, it functions as a repressor. yeastgenome.orgresearchgate.net

In some bacteria, the regulation of leuA is linked to other cellular processes. For example, in Sinorhizobium meliloti, leuA mutants are not only leucine auxotrophs but are also impaired in the activation of nodulation genes required for symbiotic relationships with plants. researchgate.net

Molecular Engineering Approaches to Alter Feedback Sensitivity

The central role of feedback inhibition in controlling leucine synthesis has made IPMS a target for molecular engineering, particularly in industrial microbiology for the overproduction of L-leucine. researchgate.nettandfonline.com The primary goal of these approaches is to create mutant versions of the enzyme that are less sensitive or completely insensitive to feedback inhibition by L-leucine.

One common strategy is the targeted removal of the C-terminal regulatory domain. oup.combiorxiv.org As demonstrated in Brassica juncea, eliminating this domain can successfully abolish leucine feedback inhibition while preserving the enzyme's catalytic activity. oup.com However, this can have unintended consequences, such as revealing an alternative regulatory loop where a pathway intermediate, α-ketoisocaproate, acts as a competitive inhibitor. biorxiv.org

A more refined approach involves introducing specific point mutations into the leuA gene. tandfonline.com Through random mutagenesis and screening, researchers have identified several amino acid substitutions that confer resistance to leucine inhibition. For example, in Corynebacterium glutamicum, a variant with four mutations (Gly92Asp, Ile162Val, Arg494His, and Gly526Asp) was found to be highly resistant to feedback inhibition, retaining over 87% of its activity even in the presence of 20 mM L-leucine. tandfonline.com The expression of such engineered IPMS variants can significantly enhance the production of L-leucine in industrial strains. researchgate.net

| Organism | Mutation(s) | Effect on Feedback Inhibition |

|---|---|---|

| Corynebacterium glutamicum | Gly92Asp, Ile162Val, Arg494His, Gly526Asp | Variant retained >95% activity at 0.5 mM L-leucine and 87% activity at 20 mM L-leucine, significantly reducing feedback sensitivity. tandfonline.com |

| Corynebacterium glutamicum | R529H, G532D | Mutations largely removed feedback inhibition by L-leucine. tandfonline.com |

| Brassica juncea | Removal of C-terminal regulatory domain (ΔR) | Completely insensitive to L-leucine concentrations up to 5 mM. oup.com |

| Neisseria meningitidis | Removal of C-terminal regulatory domain | Resulted in a loss of the ability to catalyze the primary aldol reaction, though some minimal hydrolytic activity remained. nih.gov |

Site-Directed Mutagenesis of IPMS for Enhanced Activity or Deregulation

Site-directed mutagenesis is a powerful molecular biology technique used to make specific and intentional changes to the DNA sequence of a gene and, consequently, to the protein it encodes. neb.combitesizebio.com This method allows researchers to investigate the function of specific amino acids by substituting them and observing the effect on protein activity, stability, or regulation. bitesizebio.com For enzymes like IPMS, this approach has been instrumental in identifying key residues involved in catalytic activity and allosteric feedback inhibition. researchgate.net

A significant breakthrough in the deregulation of IPMS was achieved in a study on Corynebacterium glutamicum. Researchers identified a variant of α-IPMS that exhibited high resistance to feedback inhibition by L-leucine. tandfonline.com Gene sequencing revealed four specific amino acid mutations: Gly92Asp, Ile162Val, Arg494His, and Gly526Asp. tandfonline.com The mutations Arg494His and Gly526Asp, located in the C-terminal regulatory domain, were credited with almost completely removing the feedback inhibition. tandfonline.com In the presence of 20 mM L-leucine, the mutant enzyme retained over 50% of its activity, whereas the wild-type enzyme's activity is significantly curtailed. tandfonline.com Notably, these mutations did not cause major changes in the enzyme's specific activity or its affinity for its substrates, 2-ketoisovalerate and acetyl-CoA. tandfonline.com

In other studies, such as those on IPMS from Mycobacterium tuberculosis (MtIPMS), site-directed mutagenesis of residues in a conserved active site helix was used to probe the enzyme's allosteric mechanism. acs.org While these experiments provided insight into the enzyme's dynamics, the created variants remained subject to L-leucine inhibition, highlighting the complexity of achieving deregulation. acs.org

**Table 1: Comparison of Wild-Type and Mutant α-IPMS from *Corynebacterium glutamicum***

| Property | Wild-Type α-IPMS | Mutant α-IPMS (ARTP-L04) | Source |

|---|---|---|---|

| Key Mutations | None | Gly92Asp, Ile162Val, Arg494His, Gly526Asp | tandfonline.com |

| Feedback Inhibition by L-leucine | High (58.7% inhibition at 0.5 mM L-leucine) | Low (4% inhibition at 0.5 mM L-leucine) | tandfonline.com |

| Substrate Affinity (Km) | No significant difference compared to mutant | No significant difference compared to wild-type | tandfonline.com |

| Specific Activity | No dramatic difference compared to mutant | No dramatic difference compared to wild-type | tandfonline.com |

Functional Consequences of Regulatory Domain Deletion

The IPMS enzyme typically possesses a C-terminal regulatory domain responsible for binding L-leucine, which triggers a conformational change that inhibits the enzyme's catalytic activity. oup.combiorxiv.org Deleting this domain has been a direct approach to study its function and to attempt to bypass this feedback inhibition. However, the consequences of this deletion vary significantly across different organisms.

In plants like Brassica juncea and Arabidopsis thaliana, removing the C-terminal regulatory domain using CRISPR/Cas9 successfully abolished feedback inhibition by leucine. oup.comresearchgate.net While the truncated IPMS variant showed higher in vitro activity, its introduction in planta led to unexpected and detrimental effects. oup.com Plants with the edited enzyme exhibited reduced levels of the final product, leucine, and an accumulation of leucine pathway intermediates. oup.combiorxiv.orgresearchgate.net This was accompanied by delayed growth. oup.comresearchgate.net Detailed biochemical analysis revealed that in the absence of the regulatory domain, a leucine pathway intermediate, α-ketoisocaproate, acts as a competitive inhibitor for the native substrate at the enzyme's active site. oup.combiorxiv.orgbiorxiv.org This discovery points to a "hidden negative feedback loop" that the regulatory domain helps to bypass, ensuring metabolic homeostasis. biorxiv.orgresearchgate.net

In contrast, studies on IPMS from the bacterium Neisseria meningitidis (NmeIPMS) showed a different outcome. The loss of the regulatory domain resulted in the loss of the enzyme's ability to perform its primary catalytic function, the aldol condensation reaction. nih.gov The truncated enzyme could still slowly hydrolyze acetyl-CoA, suggesting that the regulatory domain is not only crucial for allosteric control but is also required for the proper positioning of key catalytic residues. nih.gov

Research on IPMS from another bacterium, Leptospira biflexa (LbIPMS), adds further nuance. A partial deletion of the regulatory domain in one of its IPMS enzymes (LbIPMS1) led to a 50% loss of catalytic activity. nih.gov However, a more extensive deletion, resulting in a protein similar to a naturally occurring short-form IPMS (LbIPMS2) that lacks the entire regulatory domain, retained about 90% of its activity. nih.gov Further deletions into a core region known as subdomain II completely abolished activity, defining a minimal functional catalytic module. nih.gov

Table 2: Functional Consequences of IPMS Regulatory Domain Deletion in Various Organisms

| Organism | Effect on Leucine Feedback Inhibition | Effect on Catalytic Activity | Other Consequences | Source |

|---|---|---|---|---|

| Brassica juncea / Arabidopsis thaliana | Abolished | Higher in vitro activity | Reduced in planta leucine levels; accumulation of intermediates; competitive inhibition by α-ketoisocaproate; delayed growth. | oup.combiorxiv.orgresearchgate.net |

| Neisseria meningitidis | N/A (activity lost) | Loss of primary catalytic (aldol) function. | Domain is essential for catalysis, not just regulation. | nih.gov |

| Leptospira biflexa | N/A | Partial deletion caused 50% activity loss; near-complete deletion retained 90% activity. | The precise extent of the deletion is critical for maintaining function. | nih.gov |

Further Metabolism of 2-isopropylmalate 2- in Leucine Biosynthesis

Isomerization to 3-Isopropylmalate by Isopropylmalate Isomerase (EC 4.2.1.33)

The second step in the leucine-specific pathway is the isomerization of 2-isopropylmalate to 3-isopropylmalate. spring8.or.jp This reaction is catalyzed by the enzyme isopropylmalate isomerase (IPMI), which has an EC number of 4.2.1.33. spring8.or.jpwikipedia.org This enzyme facilitates a stereospecific isomerization. oup.comebi.ac.uk

Dehydration and Rehydration Steps

The isomerization process catalyzed by isopropylmalate isomerase is not a direct rearrangement. Instead, it proceeds through a two-step mechanism involving dehydration followed by rehydration. proteopedia.org In the first step, a water molecule is removed from 2-isopropylmalate, leading to the formation of an intermediate compound, 2-isopropylmaleate (also known as cis-dimethylcitraconate). oup.comnih.gov Subsequently, a water molecule is added back to this intermediate, but at a different position, resulting in the formation of 3-isopropylmalate. proteopedia.orgnih.gov This reaction is reversible. uniprot.orguniprot.orgebi.ac.uk

This mechanism is analogous to the one used by aconitase, an enzyme in the citric acid cycle that isomerizes citrate to isocitrate. wikipedia.org

Subunit Composition and Functional Specialization of Isomerase

Isopropylmalate isomerase exhibits different structural organizations across various organisms. In fungi, the enzyme is a monomeric protein. oup.com However, in many bacteria, archaea, and plants, it exists as a heterodimer, composed of a large subunit and a small subunit. oup.comebi.ac.ukfrontiersin.orgnih.gov In Escherichia coli, these subunits are encoded by the leuC (large subunit) and leuD (small subunit) genes. smpdb.ca

In the plant Arabidopsis thaliana, there is one gene for the large subunit (IPMI LSU1 or AtLeuC) and three genes for the small subunits (IPMI SSU1, SSU2, and SSU3). oup.comfrontiersin.orgnih.gov The large subunit is involved in both leucine biosynthesis and the methionine chain elongation pathway, which is part of glucosinolate formation. frontiersin.orgnih.govnih.gov The functional specificity of the heterodimeric enzyme is determined by which of the three small subunits associates with the large subunit. frontiersin.orgnih.gov IPMI SSU1 is primarily required for leucine biosynthesis, while IPMI SSU2 and IPMI SSU3 are involved in the methionine chain elongation pathway. frontiersin.orgnih.gov This specialization is influenced by a substrate recognition region within the small subunits. frontiersin.org

Oxidative Decarboxylation of 3-Isopropylmalate by 3-Isopropylmalate Dehydrogenase (EC 1.1.1.85)

Following isomerization, 3-isopropylmalate undergoes oxidative decarboxylation, a reaction catalyzed by 3-isopropylmalate dehydrogenase (IPMDH), designated as EC 1.1.1.85. asm.orgnih.gov This is the third step in the leucine biosynthesis pathway. asm.orgembl.de The reaction converts 3-isopropylmalate to 4-methyl-2-oxovalerate (also known as α-ketoisocaproate). asm.orgwikipedia.orggenome.jp This process is NAD-dependent. asm.orgresearchgate.net

Structural Basis of Dehydrogenase Activity and Substrate Specificity

3-Isopropylmalate dehydrogenase belongs to a family of decarboxylating dehydrogenases that also includes isocitrate dehydrogenase. ebi.ac.ukrcsb.org The enzyme is typically a homodimer. asm.orgoup.com The three-dimensional structure of IPMDH reveals a two-domain architecture. oup.com

The binding of the substrate, 3-isopropylmalate, and the cofactor NAD+ induces a significant conformational change in the enzyme, leading to a "closed" conformation. rcsb.orgnih.govnih.gov This closure brings the substrate and cofactor into close proximity, facilitating the transfer of a hydride from the C2 atom of 3-isopropylmalate to the NAD+ molecule. nih.gov The active site involves residues from both subunits of the dimer. nih.gov

Substrate specificity is determined by a unique hydrophobic pocket that accommodates the isopropyl group of the substrate. rcsb.org Key amino acid residues, such as Glu88 in Thiobacillus ferrooxidans IPMDH, are crucial for recognizing the substrate. rcsb.org In Arabidopsis thaliana, a single amino acid substitution can alter the substrate specificity of different IPMDH isoforms, allowing them to function in either leucine biosynthesis or glucosinolate metabolism. rcsb.org

Comparative Biochemical and Evolutionary Aspects

Phylogenetic Relationships of 2-Isopropylmalate Synthase Homologs Across Domains of Life (Archaea, Bacteria, Fungi, Plants)

Homologs of 2-isopropylmalate synthase (IPMS), encoded by the leuA gene or its equivalents, are widely distributed across the domains of life, indicating an ancient origin for the leucine biosynthetic pathway that likely predates the last universal common ancestor. proteopedia.orgresearchgate.net While the core catalytic function—the formation of 2-isopropylmalate—is conserved, the enzyme's structure, regulation, and genetic organization show significant variation across different lineages. asm.org

Archaea: Archaeal IPMS homologs are found in various species, including extremophiles. For instance, the archaeon Methanocaldococcus jannaschii possesses multiple IPMS-like enzymes, some of which have diverged to function as citramalate synthase or homocitrate synthase, highlighting the metabolic plasticity in this domain. nih.govnih.gov In the thermoacidophilic archaeon Sulfolobus acidocaldarius, the IPMS enzyme is notable for its lack of feedback inhibition by leucine, a regulatory feature common in other domains. uniprot.org Similarly, a probable IPMS has been identified in Archaeoglobus fulgidus. uniprot.org

Bacteria: In bacteria such as Escherichia coli and Salmonella typhimurium, IPMS is typically a single enzyme subject to feedback inhibition by the pathway's end product, leucine. ebi.ac.ukuniprot.org The genes for leucine biosynthesis in bacteria are often organized into operons, allowing for coordinated regulation. asm.org Thermophilic bacteria like Thermus thermophilus contain multiple IPMS homologs, suggesting gene duplication and functional specialization even within the prokaryotic domain. nih.govresearchgate.net

Fungi: The evolutionary history of IPMS in fungi is complex. Phylogenetic analyses suggest that the IPMS gene in ascomycete and basidiomycete fungi (the Dikarya) may have been acquired through a separate evolutionary event, possibly horizontal gene transfer, compared to the gene found in zygomycetes and chytrids. nih.gov The latter group's IPMS is more closely related to homologs from plants and cyanobacteria. nih.gov Many fungi, including Saccharomyces cerevisiae and Aspergillus nidulans, possess multiple IPMS isozymes encoded by different genes (LEU4 and LEU9 in S. cerevisiae), which have distinct regulatory properties and subcellular localizations. asm.orgnih.govasm.org

Plants: Plants, like fungi, typically have a small family of IPMS genes. nih.govoup.com In the model plant Arabidopsis thaliana, two genes, IPMS1 and IPMS2, encode enzymes dedicated to leucine biosynthesis. nih.govuniprot.orguniprot.org These enzymes are located in the chloroplasts and are subject to feedback inhibition by leucine. uniprot.orguniprot.orgoup.com The presence of multiple genes in plants is a result of gene duplication events that have also provided the raw material for the evolution of enzymes with new functions, such as those involved in specialized metabolite production. nih.gov

Table 1: Distribution and Key Features of 2-Isopropylmalate Synthase (IPMS) Homologs Across Life Domains

nih.govnih.govuniprot.org| Domain | Example Organism(s) | Key Phylogenetic/Functional Characteristics | Reference(s) |

|---|---|---|---|

| Archaea | Methanocaldococcus jannaschii, Sulfolobus acidocaldarius | Presence of divergent homologs (e.g., citramalate synthase). Some forms lack leucine feedback inhibition. | |

| Bacteria | Escherichia coli, Thermus thermophilus | Typically a single, feedback-inhibited enzyme; genes often in operons. Some species have multiple homologs. |

Evolutionary Divergence of Leucine Biosynthetic Enzymes and Their Metabolic Roles

The evolution of the leucine biosynthetic pathway is a prime example of how metabolic systems adapt and acquire new capabilities. The enzymes of this pathway are evolutionarily related to those in other amino acid and metabolic pathways, such as the pathways for lysine, arginine, and isoleucine biosynthesis, as well as the Krebs cycle. researchgate.netnasa.govresearchgate.netnih.gov This interconnectedness stems from gene duplication and subsequent divergence, where ancestral enzymes with broad substrate specificities gave rise to specialized catalysts for new reactions. researchgate.net

Enzyme promiscuity, the ability of an enzyme to catalyze secondary reactions in addition to its primary physiological one, is a key driver of metabolic evolution. IPMS and its relatives exhibit significant promiscuity, which has been the foundation for neofunctionalization—the evolution of a new function after a gene duplication event.

A prominent example of this is the evolution of citramalate synthase (CMS), an enzyme that catalyzes the condensation of pyruvate and acetyl-CoA to form citramalate. nih.gov This reaction is the first step in an alternative pathway for isoleucine biosynthesis found in some archaea, bacteria, and recently discovered in plants like apples. nih.govnih.govnih.gov Phylogenetic and functional studies have shown that CMS evolved from IPMS. nih.govnih.gov This evolutionary leap often involves the loss of the C-terminal regulatory domain characteristic of IPMS, rendering CMS insensitive to feedback inhibition by leucine. nih.govnih.govresearchgate.net This loss of regulation is critical for its new role, allowing it to function independently of the leucine pool. nih.gov In ripening apples, the engagement of a neofunctionalized CMS allows for the high-level production of isoleucine, which serves as a precursor to important aroma-active esters. nih.govnih.gov

Another instance of neofunctionalization from IPMS is seen in the Brassicaceae plant family, including Arabidopsis thaliana. Here, duplicated IPMS genes have evolved into methylthioalkylmalate synthase (MAM) genes. nih.govsemanticscholar.org MAM enzymes catalyze a similar condensation reaction but use chain-elongated 2-oxo acids derived from methionine. This is the committed step in the biosynthesis of glucosinolates, a class of specialized metabolites important for plant defense. nih.govsemanticscholar.org

Table 2: Comparison of 2-Isopropylmalate Synthase (IPMS) and its Neofunctionalized Homolog, Citramalate Synthase (CMS)

proteopedia.orgnih.gov| Feature | 2-Isopropylmalate Synthase (IPMS) | Citramalate Synthase (CMS) | Reference(s) |

|---|---|---|---|

| Primary Substrates | α-Ketoisovalerate + Acetyl-CoA | Pyruvate + Acetyl-CoA | |

| Primary Product | 2-Isopropylmalate | Citramalate |

IPMS in extremophiles, organisms that thrive in harsh environmental conditions, has evolved specific adaptations to maintain function. In thermophilic bacteria and archaea, these enzymes must remain stable and active at high temperatures. For example, the IPMS from Thermus thermophilus is thermostable. nih.gov This organism possesses two IPMS homologs, TTC0849 and TTC0847. In vitro and in vivo studies revealed that TTC0849 is a promiscuous enzyme essential for both leucine and isoleucine biosynthesis, while TTC0847 is more specialized for isoleucine synthesis, acting as a citramalate synthase. nih.govresearchgate.net This division of labor illustrates how gene duplication can allow for the optimization of metabolic pathways in extreme environments.

The IPMS from the archaeon Sulfolobus acidocaldarius is also adapted to a hot, acidic environment. uniprot.org A key feature of this enzyme is its complete lack of allosteric inhibition by leucine, which contrasts with most of its bacterial and eukaryotic counterparts. uniprot.org This suggests that the regulation of the leucine pathway in this organism relies on different mechanisms, possibly at the level of gene expression rather than enzyme activity.

Neofunctionalization and Promiscuity of Related Synthases (e.g., Citramalate Synthase)

Isozyme Characterization and Functional Specialization

In many eukaryotes, the functional diversity of metabolic pathways is enhanced by the presence of isozymes—different forms of an enzyme, encoded by distinct genes, that catalyze the same reaction. These isozymes can differ in their kinetic properties, regulatory responses, or subcellular location, allowing for fine-tuned control of metabolism.

Fungi: The yeast Saccharomyces cerevisiae provides a classic example of IPMS isozyme specialization. It has two primary isozymes encoded by the LEU4 and LEU9 genes. asm.orgnih.govresearchgate.net The Leu4 protein is the major isozyme, located in the mitochondria, and is highly sensitive to feedback inhibition by leucine. The Leu9 protein is found in both the mitochondria and the cytosol and is less sensitive to leucine inhibition. This partitioning allows the cell to synthesize leucine in different compartments and under different regulatory controls. nih.gov Filamentous fungi like Aspergillus nidulans also exhibit gene duplication in the leucine pathway, with multiple genes encoding enzymes for the later steps, such as β-isopropylmalate dehydrogenase and branched-chain amino acid aminotransferase. asm.orgasm.org

Plants: In Arabidopsis thaliana, two IPMS isozymes, IPMS1 and IPMS2, are encoded by the IPMS1 and IPMS2 genes, respectively. nih.gov Both enzymes are targeted to the chloroplast, the site of branched-chain amino acid synthesis in plants. uniprot.orguniprot.org While they share similar biochemical properties, including a pH optimum around 8.5 and feedback inhibition by leucine, they show differential expression patterns in various plant tissues, suggesting specialized roles in development. nih.govoup.comuniprot.org A third related gene, IPMS3, has also been identified. oup.com Disruption of a single isozyme may not lead to a dramatic phenotype, indicating a degree of functional redundancy, which provides robustness to the metabolic network. uniprot.org

Table 3: Characterization of 2-Isopropylmalate Synthase (IPMS) Isozymes in Model Eukaryotes

asm.orgnih.gov| Organism | Gene | Enzyme | Subcellular Location | Key Functional Characteristic | Reference(s) |

|---|---|---|---|---|---|

| Saccharomyces cerevisiae | LEU4 | Leu4p | Mitochondria | Major isozyme; sensitive to leucine feedback inhibition. | |

| LEU9 | Leu9p | Mitochondria, Cytosol | Minor isozyme; less sensitive to leucine inhibition. |

Advanced Methodological Approaches in 2-isopropylmalate 2- Research

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Quantification in Complex Biological Matrices

High-resolution liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone for the analysis of 2-isopropylmalate(2-) within intricate biological samples. nih.govnih.govfrontiersin.org This powerful technique combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry, enabling the identification and quantification of metabolites in complex mixtures like cell extracts, biofluids, and tissues. nih.govchromatographyonline.comnih.govlcms.cz The use of ultra-high performance liquid chromatography (UHPLC) provides robust separation, while high-resolution mass spectrometry (HRMS) ensures accurate mass measurements for confident compound identification. nih.gov

Targeted and Untargeted Metabolomics Approaches

Both targeted and untargeted metabolomics strategies are employed to investigate 2-isopropylmalate(2-). semanticscholar.org Untargeted metabolomics aims to capture a broad snapshot of all measurable metabolites in a sample, which can reveal unexpected changes in pathways involving 2-isopropylmalate(2-). semanticscholar.orgresearchgate.net For instance, untargeted analysis of Histoplasma capsulatum revealed that 2-isopropylmalate was abundant when the fungus was grown on glucose, indicating active leucine biosynthesis under these conditions. nih.gov Similarly, an untargeted LC-QTOF-MS/MS approach identified 2-isopropylmalate as a postbiotic produced by Saccharomyces boulardii in fermented coffee brews. researchgate.net

Targeted metabolomics, on the other hand, focuses on the precise and sensitive quantification of a predefined set of metabolites, including 2-isopropylmalate(2-). nih.govsemanticscholar.org This approach is crucial for validating findings from untargeted studies and for detailed pathway analysis. For example, a targeted metabolomics study quantified 101 yeast metabolites, including 2-isopropylmalate, within macrophage phagosomes to understand the metabolic adaptations of intracellular yeasts. nih.gov These targeted methods often utilize techniques like multiple-reaction monitoring (MRM) to achieve high sensitivity and specificity. nih.gov

Isomeric Differentiation Techniques (e.g., 2-IPMA vs. 3-IPMA)

A significant analytical challenge in studying the leucine biosynthesis pathway is the differentiation of the isomers 2-isopropylmalate (2-IPMA) and 3-isopropylmalate (3-IPMA). These isomers have the same molecular weight and can be difficult to distinguish. unicam.itresearchgate.net However, specialized LC-MS methods have been developed to overcome this. By optimizing chromatographic conditions, it is possible to achieve separation of the two isomers. unicam.itresearchgate.net Furthermore, tandem mass spectrometry (MS/MS) plays a crucial role. Although the isomers share some common fragment ions, they also produce unique, characteristic fragment ions that allow for their individual identification and quantification. unicam.it For example, in one study, 2-IPMA produced a characteristic ion at m/z 115, while 3-IPMA showed a unique ion at m/z 73, enabling their distinct measurement in wine samples. unicam.it

Structural Biology Techniques for Enzyme Characterization

Understanding the function of enzymes that interact with 2-isopropylmalate(2-), primarily isopropylmalate synthase (IPMS), relies heavily on structural biology techniques. These methods provide atomic-level details of enzyme architecture and ligand binding.

X-ray Crystallography of IPMS and Related Enzymes

X-ray crystallography has been instrumental in elucidating the three-dimensional structure of isopropylmalate synthase (IPMS) from various organisms, including Mycobacterium tuberculosis. researchgate.netresearchgate.netpdbj.orgauckland.ac.nz These studies have revealed that IPMS is a homodimeric enzyme, with each monomer comprising a catalytic domain with a (β/α)8 barrel fold, a linker domain, and a C-terminal regulatory domain. researchgate.netoup.comproteopedia.org The crystal structures have been solved at high resolutions, often around 2.0 Å, providing detailed views of the active site and the binding of substrates like α-ketoisovalerate. researchgate.netresearchgate.netrcsb.org Importantly, crystallographic data has also pinpointed the regulatory domain as the binding site for leucine, the end-product of the biosynthetic pathway, which allosterically inhibits the enzyme's activity. researchgate.netpdbj.org The structural insights gained from X-ray crystallography are crucial for understanding the enzyme's catalytic mechanism and its regulation. pdbj.orgnih.gov

| Organism | PDB Code | Resolution (Å) | Key Findings |

| Mycobacterium tuberculosis | 1SR9 | 2.0 | Domain-swapped dimer, catalytic and regulatory domains identified. pdbj.org |

| Mycobacterium tuberculosis | - | 2.0 | SeMet crystals suitable for high-resolution analysis. researchgate.net |

| Leptospira biflexa | 4OV9 | 2.20 | Structure in complex with 2-isopropylmalate, revealing two substrate-binding states. rcsb.org |

Protein-Protein Interaction Studies

The function of enzymes like IPMS is not solely determined by their individual structures but also by their interactions with other proteins. While direct protein-protein interaction data for 2-isopropylmalate(2-) itself is not applicable, studies on the enzymes that bind it are informative. For instance, research on IPMS from Neisseria meningitidis has combined molecular dynamics simulations with experimental techniques to study the interdomain interactions within the dimeric enzyme. researchgate.netnih.gov These studies have shown that allosteric inhibition by leucine involves stabilizing a rigid conformational state through a network of asymmetric polar interactions between the domains of the two protomers. researchgate.netnih.gov Mutagenesis studies, where key interacting residues are substituted, have confirmed the importance of these interactions for the allosteric response. nih.gov In plants like Arabidopsis thaliana, different isoforms of IPMS exist, and their potential interactions and roles in metabolic channeling are areas of active investigation. utoronto.ca

Computational Chemistry and Molecular Modeling

Computational approaches are increasingly used to complement experimental studies of 2-isopropylmalate(2-) and its associated enzymes. researchgate.net Molecular dynamics (MD) simulations, for example, provide insights into the dynamic behavior of IPMS and how its conformation changes upon binding of substrates and allosteric inhibitors like leucine. researchgate.netnih.gov These simulations can reveal the flexibility of different domains and identify key residues involved in conformational changes necessary for catalysis and regulation. researchgate.net

Homology modeling is another valuable computational tool, particularly when experimental structures are unavailable. oup.com By using the known structure of a related protein as a template, it is possible to build a model of the target protein, such as the IPMS from Brassica juncea. oup.com These models can then be used for docking studies to predict how substrates and inhibitors bind to the active and allosteric sites. Such computational approaches are invaluable for generating hypotheses that can be tested experimentally, for instance, through site-directed mutagenesis. nih.govresearchgate.net

Molecular Docking Studies of Enzyme-Inhibitor Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule (a ligand or inhibitor) when bound to a second molecule (a receptor or enzyme) to form a stable complex. This technique is crucial in the study of α-isopropylmalate synthase (IPMS), the enzyme that catalyzes the formation of 2-isopropylmalate. nih.gov As this enzyme is essential for the survival of various pathogens like Mycobacterium tuberculosis but absent in humans, it is a prime target for novel antimicrobial drugs. nih.govproteopedia.orgebi.ac.uk

In silico studies have been conducted to identify potential inhibitors of IPMS from M. tuberculosis. nih.govresearchgate.net These studies involve screening large chemical databases such as DrugBank, ChEMBL, and the National Cancer Institute (NCI) database. nih.govresearchgate.net The process uses structure-based drug design, where the three-dimensional structure of the IPMS enzyme is used as a target. researchgate.net Potential inhibitor compounds are then computationally "docked" into the enzyme's active site to predict their binding affinity and interaction patterns. nih.gov

The effectiveness of the binding is often evaluated using scoring functions and further refined with methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) calculations to estimate binding free energies. nih.govresearchgate.net Key interactions observed in these docking studies include the formation of hydrogen bonds and hydrophobic interactions between the potential inhibitor and the amino acid residues in the enzyme's active site. nih.gov For instance, in a study screening for IPMS inhibitors, the best docking poses for identified compounds showed a range of six to twelve hydrogen bonds. nih.gov

Table 1: Summary of a Molecular Docking Study for M. tuberculosis α-IPMS Inhibitors

| Database Screened | Initial Compounds | Compounds After Pharmacophore Filtering | Key Interactions Analyzed |

|---|---|---|---|

| DrugBank | >2,500 | Removed 584 | Hydrogen Bonds |

| NCI | >15,000 | Removed 13,978 | Hydrophobic Interactions |

| ChEMBL | >40,000 | Removed 38,546 | Binding Free Energy (MM/PBSA) |

Interactive Table

This table summarizes the scale of a typical in silico screening process for identifying potential inhibitors against α-isopropylmalate synthase (IPMS), highlighting the filtering steps and the types of molecular interactions analyzed. nih.gov

Theoretical Studies of Reaction Pathways

Theoretical studies, often employing quantum mechanics and molecular dynamics simulations, provide a detailed understanding of the chemical reaction mechanism catalyzed by IPMS. escholarship.org The enzyme facilitates a Claisen-like condensation reaction between acetyl-CoA and α-ketoisovalerate (also known as 3-methyl-2-oxobutanoate) to form 2-isopropylmalate. proteopedia.orgnih.gov

IPMS is a member of the DRE-TIM metallolyase superfamily, a group of evolutionarily related enzymes that share common structural and mechanistic features despite catalyzing different reactions. nih.govacs.org A key feature of this superfamily is a conserved active site architecture that includes a D-R-E motif (Asp-Arg-Glu) and an HXH motif (His-X-His), where X is any amino acid. nih.govacs.org

Theoretical models propose that these conserved residues are critical for catalysis. nih.gov The HXH motif, along with an aspartate residue from the D-R-E motif, binds a divalent metal ion (like Mg²⁺ or Mn²⁺), which is essential for enzyme activity. proteopedia.orgnih.gov The reaction mechanism is hypothesized to involve the stabilization of an enolate intermediate of acetyl-CoA. nih.govacs.org The conserved arginine and glutamate residues in the active site are thought to play a crucial role in this stabilization and in correctly orienting the substrates for the condensation reaction. nih.gov

Genetic Engineering and Synthetic Biology for Metabolic Flux Manipulation

Genetic engineering and synthetic biology provide powerful tools to manipulate the metabolic pathway involving 2-isopropylmalate. These approaches allow for the rational modification of microorganisms and plants to either study the regulation of the pathway or to redirect metabolic flux towards the production of valuable compounds. nih.govoup.com

CRISPR/Cas9 Applications in Pathway Modulation

The CRISPR/Cas9 gene-editing system has been used to precisely modify the genes involved in the 2-isopropylmalate pathway to study its regulation. oup.com A primary target for this modulation is the gene encoding IPMS, which is naturally subject to feedback inhibition by the final product of the pathway, L-leucine. oup.combiorxiv.orgresearchgate.net This regulation occurs via leucine binding to a C-terminal regulatory domain on the IPMS enzyme. oup.combiorxiv.org

In studies on plants like Brassica juncea (mustard) and Arabidopsis thaliana, researchers used CRISPR/Cas9 to remove this C-terminal regulatory domain from the IPMS enzyme. oup.combiorxiv.orgresearchgate.net The goal was to abolish the feedback inhibition and potentially increase the production of leucine. biorxiv.org However, the results revealed a more complex regulatory system. biorxiv.orgresearchgate.net The removal of the regulatory domain did abolish leucine feedback inhibition but unexpectedly led to a significant reduction in the final leucine product. oup.combiorxiv.org Instead, the pathway's intermediates, such as 2-isopropylmalate and α-ketoisocaproate, accumulated. biorxiv.org Further biochemical analysis showed that in the absence of the regulatory domain, the intermediate α-ketoisocaproate acts as a competitive inhibitor of the enzyme's active site, revealing a hidden negative feedback loop. biorxiv.orgresearchgate.net

Expansion of Metabolic Capabilities for Non-Natural Product Biosynthesis

Synthetic biology has enabled the expansion of natural metabolic networks to produce non-natural chemicals. The pathway for branched-chain amino acid biosynthesis, which includes the synthesis of 2-isopropylmalate, has been successfully engineered for this purpose. nih.govnih.gov By altering the substrate specificity of key enzymes like IPMS (encoded by the leuA gene), researchers can channel metabolic intermediates into new, artificial pathways. nih.gov

In one notable example, the IPMS enzyme from Escherichia coli, which naturally uses α-ketoisovalerate as a substrate, was engineered to accept a different keto acid, 2-keto-3-methylvalerate. nih.gov This substrate is structurally similar to the natural one but contains an extra methyl group. nih.gov The engineered IPMS catalyzes the condensation of this non-natural substrate with acetyl-CoA, initiating a new pathway. nih.gov By combining this engineered IPMS with other promiscuous downstream enzymes from the leucine biosynthesis pathway, a novel compound, 2-keto-4-methylhexanoate, was produced. nih.gov This keto acid was then converted into the non-natural C6 alcohol, (S)-3-methyl-1-pentanol, demonstrating the potential to create a variety of long-chain alcohols using this expanded metabolic framework. nih.govnih.gov

Table 2: Engineering the 2-Isopropylmalate Pathway for Non-Natural Alcohol Production

| Component | Natural Pathway | Engineered Pathway for Non-Natural Product |

|---|---|---|

| Enzyme | 2-Isopropylmalate Synthase (LeuA) | Engineered 2-Isopropylmalate Synthase (LeuA) |

| Substrate 1 | α-Ketoisovalerate | 2-Keto-3-methylvalerate |

| Substrate 2 | Acetyl-CoA | Acetyl-CoA |

| Initial Product | 2-Isopropylmalate | 3-Ethyl-2-hydroxy-3-methylbutanoate |

| Final Product | L-Leucine | (S)-3-Methyl-1-pentanol |

Interactive Table

This table contrasts the natural leucine biosynthesis pathway with an engineered version designed to produce a non-natural C6 alcohol. By altering the substrate specificity of the initial enzyme, metabolic flux is redirected to create novel compounds. nih.gov

Biological Significance and Research Applications of 2-isopropylmalate 2- and Its Pathway

Role in Microbial Physiology and Growth

In the microbial world, the synthesis of 2-isopropylmalate is a critical step in the production of leucine, an amino acid vital for protein synthesis and other cellular functions. nih.gov The enzyme responsible for its formation, 2-isopropylmalate synthase (IPMS), encoded by the leuA gene in many bacteria, catalyzes the condensation of acetyl-CoA and 3-methyl-2-oxobutanoate. researchgate.netuniprot.org This pathway is widespread among bacteria, archaea, and fungi, highlighting its fundamental importance for the growth and survival of these microorganisms. proteopedia.orgebi.ac.uknih.gov

The activity of IPMS in microbes is tightly regulated. A common mechanism is feedback inhibition, where the end product of the pathway, L-leucine, binds to the enzyme and reduces its activity. nih.govwikipedia.org This allosteric regulation allows the cell to efficiently manage its resources, preventing the overproduction of leucine when it is already abundant. oup.comnih.gov In Mycobacterium tuberculosis, for instance, L-leucine acts as a time-dependent, slow-onset inhibitor of IPMS. wikipedia.org The enzyme in this organism also requires both divalent (Mg²⁺ or Mn²⁺) and monovalent (K⁺) cations for optimal activity. wikipedia.org

The significance of this pathway is underscored by its absence in animals, which must obtain leucine from their diet. This metabolic distinction makes the enzymes of the leucine biosynthesis pathway, including IPMS, attractive targets for the development of antimicrobial agents. proteopedia.orgebi.ac.uk

Significance in Plant Growth, Development, and Metabolism

In the model plant Arabidopsis thaliana, two genes, IPMS1 and IPMS2, encode for IPMS enzymes. oup.comnih.gov Both enzymes are located in the chloroplasts and share similar biochemical properties, such as a broad pH optimum around 8.5 and a requirement for Mg²⁺ as a cofactor. oup.comuniprot.org They are also both subject to feedback inhibition by leucine. uniprot.orguniprot.org Despite their similarities, they exhibit some differences in their affinity for acetyl-CoA and their quaternary structure. nih.gov Gene knockout studies have shown that the absence of one of these genes can be compensated for by the other, indicating a degree of functional redundancy. nih.gov However, disruption of OsIPMS1 in rice has been shown to result in low seed vigor, linking leucine biosynthesis directly to important agronomic traits. nih.gov

Interplay with Glucosinolate Biosynthesis Pathways

A fascinating aspect of the 2-isopropylmalate pathway in plants, particularly in the Brassicaceae family, is its evolutionary and functional link to the biosynthesis of glucosinolates. nih.gov Glucosinolates are sulfur-containing secondary metabolites that play a crucial role in plant defense against herbivores and pathogens. nih.govresearchgate.net

The biosynthesis of aliphatic glucosinolates involves a chain elongation process of the amino acid methionine, which utilizes a series of reactions analogous to those in the leucine biosynthesis pathway. nih.govnih.gov This includes a condensation reaction catalyzed by methylthioalkylmalate (MAM) synthases, which are evolutionarily related to IPMS. nih.govnih.gov In fact, both IPMS1 and IPMS2 in Arabidopsis can catalyze the condensation reaction required for glucosinolate chain elongation, albeit at a low rate, demonstrating an overlap in substrate specificity. nih.gov

Furthermore, other enzymes in the leucine pathway, such as isopropylmalate isomerase and isopropylmalate dehydrogenase, have homologous counterparts that function in the methionine chain elongation pathway for glucosinolate synthesis. nih.govresearchgate.net This shared enzymology highlights a close evolutionary relationship where gene duplication and subsequent functional divergence have led to the development of a specialized metabolic pathway from a primary metabolic one. nih.gov

2-Isopropylmalate Synthase as a Target for Antimicrobial and Herbicidal Research

The absence of the leucine biosynthetic pathway in animals makes its constituent enzymes, particularly 2-isopropylmalate synthase (IPMS), prime targets for the development of novel antimicrobials and herbicides. researchgate.netproteopedia.orgebi.ac.uk Inhibiting this pathway can selectively kill pathogenic microbes and weeds without harming humans or other animals. nih.gov

IPMS is considered a key regulatory enzyme and the first committed step in the leucine-specific branch, making it an ideal target. oup.comresearchgate.net Research has focused on understanding the structure and function of IPMS from various organisms to facilitate the design of specific inhibitors. proteopedia.org

Development of Enzyme Antagonists and Inhibitors

The development of antagonists and inhibitors for IPMS and other enzymes in the leucine pathway is an active area of research. For example, the unusual amino acid L-cyclopropylalanine, isolated from the mushroom Amanita virgineoides, has been shown to exhibit broad-spectrum antifungal and antibacterial activity by inhibiting IPMS. nih.gov This inhibition can be reversed by the addition of L-leucine, confirming that its mode of action is through blocking this essential amino acid's biosynthesis. nih.gov

Another example is the development of inhibitors for isopropylmalate dehydrogenase, the third enzyme in the pathway. O-Isobutenyl oxalylhydroxamate was identified as a potent inhibitor of this enzyme from pea and showed moderate herbicidal activity. nih.gov

Exploring Selective Inhibition Mechanisms

Achieving selective inhibition is crucial for the successful application of these compounds as antimicrobials or herbicides. The structural differences between the IPMS enzymes of microbes, plants, and the non-existent counterpart in animals provide a basis for designing selective inhibitors. The regulatory domain of IPMS, which binds the feedback inhibitor leucine, is a key feature that can be exploited. uniprot.orgoup.com Studies on the IPMS from Mycobacterium tuberculosis have revealed detailed structural information, including a distinct C-terminal regulatory domain and an N-terminal catalytic domain, which can aid in the design of species-specific inhibitors. uniprot.org The discovery that the feedback inhibitor L-leucine exhibits slow-onset inhibition in the M. tuberculosis enzyme presents a unique kinetic feature that could be targeted for selective drug design. wikipedia.org

Metabolic Engineering for Amino Acid Overproduction

The 2-isopropylmalate pathway is a key target for metabolic engineering aimed at the overproduction of branched-chain amino acids, particularly L-leucine and L-valine, which have significant commercial value as food and feed additives. By manipulating the genes and enzymes of this pathway, researchers can enhance the metabolic flux towards the desired amino acid.

A common strategy involves eliminating the feedback inhibition of key enzymes. In Corynebacterium glutamicum, mutations in the leuA gene have been identified that make the resulting α-IPMS variant resistant to feedback inhibition by L-leucine. tandfonline.com Strains engineered with this variant showed a significant increase in L-leucine production. tandfonline.com

Another approach is to block competing metabolic pathways to channel precursors towards the target amino acid. In Escherichia coli and Bacillus subtilis, the inactivation of genes such as leuA (encoding 2-isopropylmalate synthase) and ilvA (encoding L-threonine dehydratase) has been shown to increase the availability of precursors for L-valine synthesis, leading to its overproduction. nih.govpnas.org For L-leucine overproduction, the focus is on enhancing the activity of a feedback-resistant IPMS while ensuring a sufficient supply of the precursor 2-ketoisovalerate. tandfonline.com

These metabolic engineering strategies, often guided by transcriptome analysis and in silico modeling, have successfully led to the development of microbial strains capable of producing high titers of these valuable amino acids. nih.govpnas.org

Involvement in Organismal Metabolic Profiling and Metabolomics

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has identified 2-isopropylmaleate(2-), an intermediate in leucine biosynthesis, as a responsive metabolite in a variety of biological systems and conditions. Its detection and quantification in metabolomic studies provide insights into cellular metabolism, disease pathogenesis, and organismal responses to environmental stimuli.

In the context of human health, a metabolomic study on cough variant asthma (CVA) revealed that 2-isopropylmalate was downregulated in the sputum of CVA patients compared to healthy controls. Following antiasthmatic treatment, its levels were observed to increase. Furthermore, a lower pretreatment level of 2-isopropylmalate was associated with a more effective treatment response, suggesting its potential as a biomarker for disease state and therapeutic outcome. nih.gov

Metabolomic profiling of the pathogenic fungus Histoplasma capsulatum demonstrated significant changes in 2-isopropylmalate levels under different growth conditions. When grown in a glucose-based medium, yeast cells showed an enrichment of 2-isopropylmalate. However, its levels were drastically reduced by 186-fold when the yeast was phagocytosed by macrophages, indicating a significant metabolic shift as the fungus adapts to the host environment. asm.org

In the plant kingdom, metabolomics has shed light on the role of 2-isopropylmaleate in plant development and defense. A study on distant hybridization in peony (Paeonia) species identified a down-regulation of (2S)-2-isopropylmalate (with a log2 fold change of -1.22) in the stigma of a hybrid. This suggests a potential disruption in leucine biosynthesis, which is critical for pollen development and may contribute to hybrid incompatibility. mdpi.com In another study, untargeted metabolomics of the wild tomato species Solanum cheesmaniae challenged with the pathogen Alternaria solani showed a significant accumulation of 2-isopropylmaleate, with a log2 fold change of 7.51, highlighting its involvement in the plant's defense response. nih.gov Additionally, combined transcriptomic and metabolomic analyses in garlic (Allium sativum) revealed that specific sulfur and nitrogen fertilizer treatments led to increased levels of 2-isopropylmalate, which correlated with improved amino acid biosynthesis and potentially enhanced quality. mdpi.com

Metabolomic studies in microorganisms have also highlighted the importance of this compound. In Escherichia coli, a study correlating metabolite abundances with transcription factor activities identified 2-isopropylmalate as a metabolite with significant variation across different growth conditions, indicating its role in metabolic regulation. biorxiv.org Similarly, a study on Salmonella enterica showed that the accumulation of AICAR, a metabolic intermediate, led to changes in the levels of various metabolites, including isopropylmalate. nih.gov

These findings from diverse metabolomic studies underscore the significance of monitoring 2-isopropylmaleate levels to understand metabolic reprogramming in various organisms in response to internal and external factors.

Research Findings on 2-Isopropylmaleate Levels in Metabolomics Studies

| Organism/System | Condition | Tissue/Fluid | Change in 2-Isopropylmaleate Level | Log2 Fold Change | Reference |

| Human | Cough Variant Asthma (vs. Healthy) | Sputum | Downregulated | Not Reported | nih.gov |

| Histoplasma capsulatum | Phagocytosed vs. in vitro (Glucose) | Yeast Cells | 186-fold reduction | Not Reported | asm.org |

| Paeonia Hybrid | Post-pollination (vs. Control) | Stigma | Downregulated | -1.22 | mdpi.com |

| Solanum cheesmaniae | Alternaria solani challenge (vs. Control) | Leaf | Upregulated | 7.51 | nih.gov |

| Allium sativum (Garlic) | Low Sulfur/Medium Nitrogen Fertilization | Bulb | Upregulated | Not Reported | mdpi.com |

| Salmonella enterica | purH mutant (vs. Wild-type) | Bacterial Cells | Increased | Not Reported | nih.gov |

Emerging Themes and Future Research Directions

Elucidation of Novel Regulatory Mechanisms in Leucine Biosynthesis

The biosynthesis of leucine is a tightly controlled process, with the enzyme α-isopropylmalate synthase (IPMS) playing a central role. This enzyme catalyzes the first committed step in the pathway: the condensation of acetyl-CoA and 3-methyl-2-oxobutanoate to form 2-isopropylmalate. proteopedia.orguniprot.orgwikipedia.org The activity of IPMS is subject to feedback inhibition by the end-product, L-leucine, a mechanism that is crucial for maintaining amino acid homeostasis. biorxiv.orgoup.comresearchgate.nettandfonline.com